REACTION_CXSMILES
|
[CH:1]1(B(O)O)[CH2:3][CH2:2]1.N1C=CC=CC=1.C(N(CC)CC)C.[F:20][C:21]([F:33])([F:32])[C:22]1[NH:26][N:25]=[CH:24][C:23]=1[C:27]([O:29][CH2:30][CH3:31])=[O:28]>C1COCC1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH2:30]([O:29][C:27]([C:23]1[C:22]([C:21]([F:20])([F:32])[F:33])=[N:26][N:25]([CH:1]2[CH2:3][CH2:2]2)[CH:24]=1)=[O:28])[CH3:31] |f:5.6.7|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
22.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6.63 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=NN1)C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 60° C. for 36 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered over a celite bed and filtrate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (200 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1N HCl (1×25 mL), brine (1×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with Hexane:EtOAc 85:15
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=NN(C1)C1CC1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |